N-(2-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide
Overview
Description
N-(2-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a methanesulfonamide group attached to a 2-chlorophenyl and a 3-methylphenyl group, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide typically involves the reaction of 2-chloroaniline with 3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the 2-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the 3-methylphenyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of N-(2-substituted phenyl)-1-(3-methylphenyl)methanesulfonamide.
Oxidation: Formation of 3-carboxyphenyl or 3-formylphenyl derivatives.
Reduction: Formation of N-(2-chlorophenyl)-1-(3-methylphenyl)methanamine.
Scientific Research Applications
N-(2-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt essential biological processes, leading to the compound’s antibacterial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-1-(4-methylphenyl)methanesulfonamide
- N-(2-chlorophenyl)-1-(3-chlorophenyl)methanesulfonamide
- N-(2-bromophenyl)-1-(3-methylphenyl)methanesulfonamide
Uniqueness
N-(2-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group in distinct positions on the phenyl rings provides a unique steric and electronic environment, affecting its interaction with molecular targets.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-5-4-6-12(9-11)10-19(17,18)16-14-8-3-2-7-13(14)15/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPXAFCARRQMRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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